7-Bromo indanone derivatives have shown promise in medical applications, particularly in the treatment of neurodegenerative disorders and cancer. The indirubin derivative 7BIO has been found to prevent cognitive impairments induced by β-amyloid oligomers in mice, suggesting its potential as a therapeutic agent for Alzheimer's disease3. Additionally, 7BIO has been reported to trigger non-apoptotic cell death, which could be beneficial in treating cancer cells that are resistant to apoptosis2.
In the field of chemical synthesis, indanone derivatives serve as valuable intermediates. For example, the cyclization of 1-bromo-2,7-enynes mediated by indium has been shown to produce five- and six-membered cyclic compounds, demonstrating the utility of bromo-substituted compounds in organic synthesis4. Moreover, palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides and dienyl triflates, iodides, and bromides to indanones has been successfully performed, further highlighting the significance of these compounds in the synthesis of cyclic ketones6.
The 7-carbo-substituted 5-bromo-3-methylindazoles, which are structurally related to 7-bromo indanone, have been evaluated for their α-glucosidase inhibition and antioxidant activity. These compounds have shown significant to moderate inhibitory effects against α-glucosidase, suggesting potential applications in the management of diabetes. Additionally, some of these compounds have exhibited moderate to significant antigrowth effects against breast cancer cell lines, indicating their potential in cancer therapy7.
The synthesis of 7-Bromo-1-indanone typically involves the bromination of 1-indanone. Common methods include:
The molecular structure of 7-Bromo-1-indanone consists of:
7-Bromo-1-indanone can undergo several types of chemical reactions:
The mechanism of action for 7-Bromo-1-indanone involves its interaction with specific biological targets. The presence of the bromine atom enhances its binding affinity to certain enzymes or receptors, potentially modulating biological pathways. For example, it may inhibit enzyme activity involved in cancer cell proliferation or viral replication due to its structural characteristics that allow for effective binding .
7-Bromo-1-indanone has several scientific applications:
7-Bromo-1-indanone possesses the molecular formula C₉H₇BrO, corresponding to a molecular weight of 211.06 g/mol. This formula satisfies valency requirements for the bicyclic system, comprising a benzene ring fused to a five-membered aliphatic ketone. According to IUPAC conventions detailed in the Blue Book, systematic naming follows a hierarchical approach: the parent hydride (indane) is identified first, followed by functional group prioritization (ketone) and substituent numbering [4].
The compound’s systematic name is 7-bromo-2,3-dihydro-1H-inden-1-one, where:
Numbering prioritizes the carbonyl carbon (C1), with the fusion atoms designated as C3a and C7a. The bromine substituent thus occupies the meta position relative to the carbonyl when traversing the aromatic ring. This systematic name distinguishes it from isomeric structures like 5-bromo-1-indanone (CAS 34598-49-7), where bromine resides ortho to the fusion point [3] [6] [8].
Table 1: Fundamental Molecular Properties of 7-Bromo-1-indanone
Property | Value | Source |
---|---|---|
CAS Registry Number | 125114-77-4 | [6] [9] |
Molecular Formula | C₉H₇BrO | [1] [6] |
Molecular Weight | 211.06 g/mol | [6] [9] |
IUPAC Name | 7-bromo-2,3-dihydro-1H-inden-1-one | [1] [6] |
SMILES | Brc1ccc2C(=O)CCc2c1 | [6] |
XLogP3-AA (Partition Coeff) | 2.4 (estimated) | [8] |
While crystallographic parameters (unit cell dimensions, space group, Z-value) for 7-bromo-1-indanone were not reported in the consulted sources, analogous brominated aromatics like 1-bromopyrene exhibit planar molecular geometries stabilized by π-π stacking interactions. In 1-bromopyrene, crystallography reveals a herringbone packing motif with an interplanar distance of 3.519 Å, suggesting potential parallels in the solid-state behavior of similarly brominated fused-ring systems like 7-bromo-1-indanone [2].
Spectroscopic characterization provides definitive structural elucidation:
Table 2: Key Spectroscopic Signatures of 7-Bromo-1-indanone
Technique | Key Features | Inference |
---|---|---|
FTIR | ν(C=O): 1680–1700 cm⁻¹; ν(C-Br): 500–700 cm⁻¹ | Conjugated ketone; aryl bromide |
Mass Spectrometry | M⁺˙: m/z 210/212 (M, 1:1); [M-CO]⁺: m/z 182/184 | Isotopic pattern confirms Br; decarbonylation |
¹³C NMR (Predicted) | C1: ~205 ppm; C7a: ~150 ppm; Aromatic C: 120–140 ppm; C2/C3: 25–35 ppm | Carbonyl, quaternary, aromatic, aliphatic carbons |
Indanone chemistry emerged prominently in the late 19th century, with the first synthesis of 1-indanone reported in 1888 via Friedel-Crafts acylation of homophthalic acid. The unsubstituted 1-indanone scaffold rapidly gained synthetic utility due to its dual functionality: the enolizable carbonyl enables condensation reactions, while the aromatic ring supports electrophilic substitution. Brominated indanones entered the literature in the mid-20th century as halogen-directed metalation techniques advanced, enabling regioselective functionalization. Notably, 5-bromo-1-indanone (CAS 34598-49-7) was documented earlier than the 7-bromo isomer, reflecting the preference for electrophilic bromination at the electronically activated 5-position (ortho to the carbonyl) [3] [8].
The development of IUPAC nomenclature formalized the naming of such regioisomers. Rule P-57.2.1 in Nomenclature of Organic Chemistry specifies that fused bicyclic systems like indanones prioritize the carbonyl group for lowest locants, thus dictating the numbering that differentiates "5-bromo" from "7-bromo" isomers. This systematic approach resolved ambiguities inherent in trivial names (e.g., "α-bromo-hydrindone"), accelerating structural communication across chemical databases [4].
7-Bromo-1-indanone itself rose to prominence with the advent of transition-metal-catalyzed cross-coupling (e.g., Suzuki, Negishi reactions), where its bromo group serves as an arylating handle. Its utility is demonstrated in the synthesis of:
This historical trajectory—from electrophilic substitution chemistry to modern cross-coupling—illustrates how brominated indanones evolved from curiosities into indispensable building blocks for molecular design.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1